molecular formula C10H15N3O2 B13576246 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13576246
M. Wt: 209.24 g/mol
InChI Key: SCDOZZTWCIWQRW-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the imidazole and pyrrolidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, followed by the formation of the pyrrolidine ring through a similar cyclization process . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carboxylic acid group can produce the corresponding alcohol .

Scientific Research Applications

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules such as histidine, imidazole-4-acetic acid, and imidazole-4-propionic acid . These compounds share the imidazole ring structure but differ in their side chains and functional groups.

Uniqueness

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-(3-ethylimidazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-2-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15/h5-8,11H,2-4H2,1H3,(H,14,15)

InChI Key

SCDOZZTWCIWQRW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CNCC2C(=O)O

Origin of Product

United States

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